3-Acetoxymethyl-5-ethyl-5-phenylhydantoin
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Overview
Description
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin, also known as (4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate, is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 276.28784 g/mol . This compound is a derivative of hydantoin, a class of compounds known for their diverse biological activities, including anticonvulsant properties.
Preparation Methods
The synthesis of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin typically involves the reaction of 5-ethyl-5-phenylhydantoin with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydantoin derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various hydantoin derivatives.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and antimicrobial properties
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin involves its interaction with neuronal voltage-sensitive sodium channels. By stabilizing these channels, the compound can prevent the spread of seizure activity, making it useful in anticonvulsant applications . The molecular targets and pathways involved include the inhibition of high-frequency neuronal firing and the modulation of neurotransmitter release.
Comparison with Similar Compounds
3-Acetoxymethyl-5-ethyl-5-phenylhydantoin can be compared with other hydantoin derivatives such as:
Mephenytoin: Similar to phenytoin but with a different substitution pattern, it is used in cases where patients cannot tolerate other drugs.
Ethotoin: Another anticonvulsant with a lower potency but additional hypnotic effects.
The uniqueness of this compound lies in its specific acetoxy substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other hydantoin derivatives .
Properties
CAS No. |
55251-14-4 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)methyl acetate |
InChI |
InChI=1S/C14H16N2O4/c1-3-14(11-7-5-4-6-8-11)12(18)16(13(19)15-14)9-20-10(2)17/h4-8H,3,9H2,1-2H3,(H,15,19) |
InChI Key |
BKCKGCIFWHFWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)COC(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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